molecular formula C4H5BrO B8215919 (2S)-2-bromocyclobutan-1-one

(2S)-2-bromocyclobutan-1-one

Cat. No.: B8215919
M. Wt: 148.99 g/mol
InChI Key: XQZZIZVMMMRELO-VKHMYHEASA-N
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Description

(2S)-2-Bromocyclobutan-1-one (CAS 1192-01-4) is a brominated cyclobutanone with the molecular formula C₄H₅BrO and a molecular weight of 148.99 g/mol . Its stereochemistry at the C2 position (S-configuration) distinguishes it from racemic or other enantiomeric forms. The compound features a strained cyclobutane ring fused with a ketone and bromine substituent, contributing to its reactivity in organic synthesis, particularly in ring-opening reactions and as a precursor for chiral intermediates .

Key properties include:

  • SMILES: O=C1CCC1Br
  • Storage: Typically stored at 2–8°C to maintain stability .
  • Applications: Used in pharmaceutical research, agrochemical synthesis, and asymmetric catalysis due to its electrophilic bromine and strained ring system .

Properties

IUPAC Name

(2S)-2-bromocyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO/c5-3-1-2-4(3)6/h3H,1-2H2/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZZIZVMMMRELO-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@H]1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds are selected for comparison based on shared cyclobutanone frameworks and bromine substituents:

a. 2-(2-Bromophenyl)cyclobutan-1-one (CAS 885700-63-0)
  • Molecular Formula : C₁₀H₉BrO
  • Molecular Weight : 225.08 g/mol
  • Key Differences :
    • A bromophenyl group replaces the simple bromine substituent, increasing steric bulk and aromatic conjugation.
    • Higher molecular weight (225.08 vs. 148.99) reduces volatility and may alter solubility in polar solvents .
    • Applications: Likely used in advanced cross-coupling reactions or as a building block for polycyclic aromatic systems .
Racemic 2-Bromocyclobutan-1-one
  • Implications : The (2S)-enantiomer may exhibit distinct stereoselectivity in reactions like nucleophilic substitutions or asymmetric reductions compared to its racemic counterpart.

Comparative Data Table

Parameter (2S)-2-Bromocyclobutan-1-one 2-(2-Bromophenyl)cyclobutan-1-one
CAS Number 1192-01-4 885700-63-0
Molecular Formula C₄H₅BrO C₁₀H₉BrO
Molecular Weight 148.99 g/mol 225.08 g/mol
Purity ≥97% (industrial grade) Not specified (research grade)
Price Range ~$100–$500/g (estimated) $340–$1,381/g
Lead Time 1–2 weeks 2–3 weeks
Key Applications Chiral intermediates, ring-opening Polycyclic aromatic systems, catalysis

Research and Industrial Considerations

  • Stereochemical Purity: The (2S)-configuration is essential for applications requiring enantiomeric control, whereas racemic mixtures are cost-effective for non-chiral products.
  • Cost vs. Utility : The phenyl-substituted derivative’s higher price reflects synthetic complexity and niche applications , while this compound offers broader utility in scalable syntheses .
  • Stability : Both compounds require low-temperature storage, but the phenyl derivative’s aromaticity may enhance thermal stability.

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